8-[(4-Methylphenyl)methyl]guanosine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88158-13-8 |
|---|---|
Molecular Formula |
C18H21N5O5 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(4-methylphenyl)methyl]-1H-purin-6-one |
InChI |
InChI=1S/C18H21N5O5/c1-8-2-4-9(5-3-8)6-11-20-12-15(21-18(19)22-16(12)27)23(11)17-14(26)13(25)10(7-24)28-17/h2-5,10,13-14,17,24-26H,6-7H2,1H3,(H3,19,21,22,27)/t10-,13-,14-,17-/m1/s1 |
InChI Key |
DAGPZHVDLADYGA-IWCJZZDYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=C(NC3=O)N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N |
Origin of Product |
United States |
Biochemical and Molecular Mechanisms of Action of 8 4 Methylphenyl Methyl Guanosine
Interactions with Nucleic Acids and Genetic Processes
The introduction of a bulky (4-Methylphenyl)methyl group at the 8-position of the guanine (B1146940) ring is expected to significantly influence how the molecule interacts with and affects the structure and function of DNA and RNA.
Integration into DNA and RNA Structures
Modulation of DNA Replication Mechanisms
Modified guanine bases have been shown to impact DNA replication. For instance, the presence of a methyl group on guanine can act as a physical block to the progression of the replication fork, the complex machinery that copies DNA. oup.com It is conceivable that the larger (4-Methylphenyl)methyl group of 8-[(4-Methylphenyl)methyl]guanosine could have a similar or even more pronounced effect, potentially leading to the stalling of replication and the initiation of DNA damage responses. However, direct experimental evidence for this specific compound is lacking.
Perturbation of RNA Transcription Pathways
The process of transcription, where a segment of DNA is copied into RNA, is carried out by RNA polymerase. This enzyme's function can be modulated by various factors, including the presence of modified nucleotides. core.ac.uk The incorporation of a modified guanosine (B1672433) analog into the growing RNA chain or its presence in the DNA template could potentially alter the rate and fidelity of transcription. The specific effects of this compound on RNA transcription pathways remain an open area for research.
Influence on Nucleic Acid Conformation and Stability
Chemical modifications to nucleic acid bases can have profound effects on the local and global structure of DNA and RNA. d-nb.inforesearchgate.net For example, the modification of guanosine has been shown to stabilize alternative DNA structures like Z-DNA. d-nb.info The bulky and hydrophobic nature of the (4-Methylphenyl)methyl group in this compound could influence the sugar-phosphate backbone conformation, alter the dynamics of base pairing, and potentially favor non-canonical nucleic acid structures. These structural changes could, in turn, affect the binding of proteins and other molecules that regulate gene expression.
Mimicry of Guanine Moieties in DNA Polymerase Substrates
DNA polymerases exhibit a high degree of specificity for their natural deoxynucleotide triphosphate (dNTP) substrates. uni-muenchen.de However, this specificity is not absolute, and certain modified nucleotides can act as mimics of their natural counterparts and be incorporated into DNA. plos.org The ability of the triphosphate form of this compound to act as a substrate for DNA polymerases would depend on how the modification at the 8-position is accommodated within the enzyme's active site. Research into "unfussy" DNA polymerases that can incorporate a wide range of modified nucleotides suggests that such incorporation is possible, but specific data for this compound is needed. uni-muenchen.de
Enzyme and Receptor System Modulation
The structural similarity of this compound to guanosine suggests that it could interact with a variety of enzymes and receptors that recognize guanine or guanosine-derived molecules, such as G-protein-coupled receptors (GPCRs). nih.gov However, there is a lack of specific studies investigating the modulation of any particular enzyme or receptor system by this compound.
Purinergic Signaling Pathways
Purinergic signaling, which involves the activation of purinergic receptors by extracellular nucleotides and nucleosides like ATP and adenosine (B11128), is a crucial communication system in various physiological processes. researchgate.netclockss.org These receptors are broadly classified into P1 receptors, which are responsive to adenosine, and P2 receptors, which are activated by ATP/ADP. tandfonline.commicrobiologyresearch.orgacsmedchem.org
Interaction with P1 (Adenosine) and P2 (ATP/ADP) Purinergic Receptors
P1 receptors are G-protein coupled receptors (GPCRs) with four known subtypes (A1, A2A, A2B, and A3), while P2 receptors are divided into two families: the ionotropic P2X receptors and the metabotropic P2Y receptors. microbiologyresearch.orgsunderland.ac.uk Despite a thorough review of scientific literature, no specific data was found detailing the direct interaction of this compound with any of the P1 or P2 purinergic receptor subtypes.
Modulation of G-Protein Coupled Receptor (GPCR) Activity via Guanine Nucleotide Exchange
GPCRs represent a large family of transmembrane receptors that transduce extracellular signals into intracellular responses. plos.orgjst.go.jp Upon activation by a ligand, GPCRs act as Guanine Nucleotide Exchange Factors (GEFs), promoting the exchange of GDP for GTP on the associated G-protein α-subunit, which initiates downstream signaling cascades. jst.go.jpresearchgate.net There is currently no available research that specifically investigates or documents the modulation of GPCR activity or the process of guanine nucleotide exchange by this compound.
Effects on Adenylyl Cyclase Activity
Adenylyl cyclase is a key enzyme in cellular signaling, responsible for converting ATP into cyclic AMP (cAMP), a major second messenger. The activity of this enzyme is often modulated by G-proteins downstream of GPCR activation; for instance, Gαs proteins typically stimulate adenylyl cyclase, whereas Gαi proteins inhibit it. plos.org Searches of scientific databases did not yield any studies concerning the effects of this compound on adenylyl cyclase activity.
Inhibition of Key DNA Synthesis Enzymes
Several compounds that are structurally related to nucleic acid components function by inhibiting enzymes essential for DNA replication and maintenance. While various guanine derivatives have been explored as potential inhibitors of these enzymes, specific data for this compound is limited.
DNA Polymerase Inhibition, including Bacterial DNA Polymerase IIIC
DNA polymerases are critical for DNA replication and repair. Specifically, DNA polymerase IIIC (Pol IIIC) is an essential enzyme for chromosomal DNA replication in many Gram-positive bacteria, making it a target for novel antibacterial agents. Research has identified certain classes of guanine derivatives, such as N2-substituted guanines, as inhibitors of bacterial DNA polymerases. However, a review of the literature found no specific studies demonstrating the inhibitory activity of this compound against DNA polymerase or, more specifically, bacterial DNA polymerase IIIC. While 8-substituted purine (B94841) nucleosides are noted for their potential as bacterial inhibitors by potentially inactivating replication pathways, direct evidence or inhibitory concentration data for this particular compound is not available.
DNA Gyrase and Topoisomerase Modulation
DNA gyrase and other topoisomerases are vital enzymes that manage the topological state of DNA, such as its supercoiling, which is essential for processes like replication and transcription. These enzymes are established targets for antibacterial and anticancer drugs. Molecular docking studies have been used to explore the interaction of various heterocyclic compounds, including some 8-substituted purines, with DNA gyrase. However, there is no specific experimental data or published research that confirms or quantifies the modulation of DNA gyrase or topoisomerase activity by this compound.
Guanine Metabolism Enzyme Interactions
Guanosine triphosphate (GTP) cyclohydrolase I (GTPCH I) is the initial and rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (B1682763) (BH4). nih.gov BH4 is an essential cofactor for several key enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. nih.govsemanticscholar.org The inhibition of GTPCH I can, therefore, have significant downstream effects on various physiological pathways. nih.gov
The enzyme catalyzes the complex conversion of GTP to dihydroneopterin triphosphate. nih.gov In mammals, GTPCH I activity is subject to feedback inhibition by its end-product, BH4. This regulation requires a GTPCH feedback regulatory protein (GFRP), which forms a ternary inhibitory complex with GTPCH I and BH4. semanticscholar.orgresearchgate.net
While direct studies on this compound are limited, research on related substituted guanine analogs provides insight into potential inhibitory mechanisms. Variously substituted 7-deazaguanines have been explored as inhibitors of GTPCH I. researchgate.net Notably, studies have shown that 8-methyldeazaguanine is a significantly potent inhibitor of the enzyme. researchgate.net The structural similarity suggests that modifications at the C8 position of the guanine base are critical for interaction with the enzyme's active site.
The prototypical inhibitor, 2,4-diamino-6-hydroxypyrimidine (B22253) (DAHP), demonstrates a dual mechanism of action. At low concentrations, it mimics BH4 and facilitates GFRP-dependent feedback inhibition, while at higher concentrations, it competes directly with the GTP substrate. semanticscholar.org This highlights the complex nature of GTPCH I inhibition, which can be achieved through different modes of interaction.
| Compound | Target Enzyme | Mechanism of Inhibition | Reference |
| 2,4-diamino-6-hydroxypyrimidine (DAHP) | GTP Cyclohydrolase I | Mimics BH4, engages GFRP-dependent feedback inhibition; also competes with GTP at high concentrations. | semanticscholar.org |
| 8-methyldeazaguanine | GTP Cyclohydrolase I | Potent inhibitor; suggests importance of C8 substitution. | researchgate.net |
Other Enzyme Systems Affected by Nucleoside Analogs
Nucleoside analogs, as a class of compounds, are known to interact with various enzyme systems beyond guanine metabolism. Their structural similarity to endogenous nucleosides allows them to function as substrates or inhibitors for enzymes involved in nucleic acid synthesis and other metabolic pathways.
One notable example is the inhibition of DNA polymerase IIIC in Gram-positive bacteria by 6-anilinouracil (B3066259) derivatives. nih.gov These compounds have been shown to selectively inhibit DNA synthesis. For instance, the compound EMAIPU selectively blocked the incorporation of radiolabeled thymidine (B127349) into DNA in B. subtilis cells, without affecting the synthesis of RNA, protein, or peptidoglycan, even at concentrations four times its minimum inhibitory concentration (MIC). nih.gov This demonstrates a highly specific mode of action targeting DNA replication.
Furthermore, by inhibiting GTPCH I, nucleoside analogs can indirectly affect other enzyme systems that depend on its product, BH4. As mentioned, BH4 is a required cofactor for nitric oxide synthase (NOS) and phenylalanine hydroxylase. nih.gov Inhibition of GTPCH I leads to reduced BH4 levels, which can uncouple NOS, leading to the production of superoxide (B77818) instead of nitric oxide, and impair the function of phenylalanine hydroxylase. nih.govnih.gov
Cellular Regulatory Mechanisms
Induction of Apoptosis Pathways
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is implicated in various diseases. teachmeanatomy.info It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-dependent) pathway. teachmeanatomy.infod-nb.info Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell. nih.gov
Studies on O6-methylguanine, a DNA adduct related to the title compound, show that it potently induces apoptosis. This process is characterized as a late event, occurring more than 48 hours after methylation. nih.gov The mechanism is dependent on the intrinsic pathway and is regulated by Bcl-2 family proteins. Specifically, apoptosis induction is preceded by a decrease in the anti-apoptotic protein Bcl-2 and is accompanied by the release of cytochrome c from the mitochondria. nih.gov This triggers the activation of initiator caspase-9 and executioner caspase-3. nih.gov
Importantly, this apoptotic response is independent of the extrinsic pathway, as the expression of Fas and Fas ligand remains unchanged, and the receptor-proximal caspase-8 is not activated. nih.gov The ultimate trigger for this apoptotic cascade is believed to be DNA double-strand breaks that form as secondary lesions resulting from the initial DNA damage. nih.gov Other research has also pointed to the induction of apoptosis through the intrinsic pathway by compounds that cause cell cycle arrest. frontiersin.org
| Apoptotic Pathway | Key Proteins Involved (as induced by O6-methylguanine) | Status | Reference |
| Intrinsic Pathway | Bcl-2 | Decreased | nih.gov |
| Cytochrome c | Released from mitochondria | nih.gov | |
| Caspase-9 | Activated | nih.gov | |
| Caspase-3 | Activated | nih.gov | |
| Extrinsic Pathway | Fas/Fas Ligand | Unaltered | nih.gov |
| Caspase-8 | Not Activated | nih.gov |
Selective Inhibition of Cellular Macromolecule Biosynthesis
Certain nucleoside analogs exhibit the ability to selectively interfere with the biosynthesis of specific cellular macromolecules. This selectivity is a key feature of their mechanism of action. For example, some 6-anilinouracil compounds are known to be selective inhibitors of DNA synthesis. nih.gov At concentrations sufficient to block DNA replication, these compounds did not affect the synthesis of other major macromolecules such as RNA, protein, or cell wall components in bacteria. nih.gov This indicates a specific targeting of the DNA replication machinery.
In contrast, other C8-substituted guanosine analogs, such as 8-methylguanosine (B3263120) (8-MeG), have been shown to induce DNA synthesis, which reflects cell growth. nih.gov This effect, however, appears to be highly dependent on the cell type. For instance, 8-MeG was found to stimulate [3H]thymidine uptake in mouse 3T3 fibroblasts but not in B16F10 melanoma cells. nih.gov These seemingly contradictory findings—inhibition versus induction of DNA synthesis—highlight that the ultimate biological effect of a nucleoside analog can be highly context-dependent, varying with the specific compound and the metabolic wiring of the target cell.
Effects on Cell Proliferation and Cell Cycle Progression
The ability of C8-substituted guanine ribonucleosides to affect cell proliferation is well-documented. nih.gov The analog 8-methylguanosine (8-MeG) has been shown to induce cell proliferation in specific cell types, including mouse splenocytes and 3T3 fibroblasts. nih.gov This proliferative effect is believed to be mediated intracellularly, as it can be blocked by a nucleoside transport inhibitor. nih.gov
In addition to stimulating proliferation, some nucleoside analogs or related compounds can have the opposite effect, causing cell cycle arrest. For instance, the small molecule THTMP, which also contains a tolyl group, was found to induce G1/S phase cell cycle arrest in glioblastoma cell lines. frontiersin.orgfrontiersin.org This arrest is often mediated by the p53 signaling pathway and involves a decrease in the levels of key cell cycle proteins like cyclin-dependent kinase 1, cyclin A2, and cyclin E1/E2. frontiersin.org The cell cycle is controlled by regulatory proteins, and inhibitors like p21Cip1/Waf1 play a key role in halting progression, often by interacting with Proliferating Cell Nuclear Antigen (PCNA) to control DNA replication during the S phase. mdpi.com The dual potential of such compounds to either promote proliferation or induce arrest underscores their complex interaction with the cellular machinery that governs cell cycle progression. frontiersin.orgnih.gov
| Compound/Analog Class | Effect on Cell Proliferation / Cell Cycle | Cell Line(s) | Reference |
| 8-methylguanosine (8-MeG) | Induces proliferation | Mouse splenocytes, 3T3 fibroblasts | nih.gov |
| THTMP | Induces G1/S cell cycle arrest | Glioblastoma cell lines (LN229, Snb19) | frontiersin.org |
| C8-substituted guanosines | Induce B cell proliferation | B lymphocytes | nih.gov |
Structure Activity Relationship Sar Studies and Rational Drug Design Principles
Identification of Pharmacophoric Elements within 8-[(4-Methylphenyl)methyl]guanosine
The essential pharmacophoric elements of this compound can be dissected into three main components: the guanine (B1146940) base, the substituent at the 8-position, and the ribose sugar moiety.
Guanine Base: The purine (B94841) ring system of guanine is fundamental to the molecule's ability to interact with biological targets. The C8 position is of particular interest as it is not involved in the canonical Watson-Crick base pairing, making it an attractive site for modification without disrupting fundamental recognition processes in some contexts. rsc.org
8-Position Substituent: The (4-Methylphenyl)methyl group at the 8-position is a critical determinant of the compound's activity. The introduction of a bulky aromatic residue at this position can induce a conformational change in the glycosidic bond, often favoring the syn conformation over the anti conformation. nih.govresearchgate.net This conformational preference can significantly impact how the molecule interacts with its target proteins. The nature of the aromatic ring and the linker to the guanine base are key areas for modification to modulate activity.
Impact of Aromatic Substituents at the 8-Position on Biological Activity
The biological activity of 8-substituted guanosine (B1672433) analogs is highly sensitive to the nature of the substituent at the 8-position. Research has shown that both the electronic properties and the size of the substituent play a significant role.
For instance, in the context of inactivating human O6-alkylguanine-DNA alkyltransferase (AGT), a DNA repair protein, 8-substituted O6-benzylguanines bearing electron-withdrawing groups at the 8-position, such as 8-aza-O6-benzylguanine and O6-benzyl-8-bromoguanine, were found to be significantly more effective than the parent O6-benzylguanine. psu.edu This suggests that modulating the electronic character of the 8-substituent can enhance biological activity.
Furthermore, studies on C8-aryl-guanine adducts have revealed that increasing the size of the aryl ring at the C8-position leads to greater destabilization of DNA duplexes. nih.gov This highlights the steric impact of the 8-substituent on macromolecular interactions. The introduction of various aromatic rings can also lead to the development of fluorescent probes, where the emission properties are sensitive to the microenvironment. rsc.org
| 8-Position Substituent | Observed Effect | Reference |
| Electron-withdrawing groups (e.g., -Br, 8-aza) on O6-benzylguanine | Increased inactivation of O6-alkylguanine-DNA alkyltransferase (AGT) | psu.edu |
| Increasing aryl ring size (e.g., Phenyl, Naphthyl) | Increased destabilization of DNA duplexes | nih.gov |
| Aromatic groups | Can confer fluorescent properties sensitive to the molecular environment | rsc.org |
| Amino, hydroxyl, and methylsulfonyl groups | Induced differentiation of Friend murine erythroleukemia cells | nih.gov |
| Oxo, thioxo, and seleno groups | Imparted strong immunostimulating activity | nih.gov |
Influence of Ribose Sugar Modifications on Compound Efficacy and Selectivity
Modifications to the ribose sugar moiety of 8-substituted guanosine analogs offer another avenue to fine-tune their pharmacological profiles. The 2'- and 3'-hydroxyl groups are common targets for chemical alteration.
Research has demonstrated that the stereochemical inversion of the 2'-hydroxyl group, resulting in an arabinose analog, can lead to a decrease in immunostimulatory activity. nih.gov Conversely, the removal of the 2'-hydroxyl group, to give a 2'-deoxyguanosine (B1662781) analog, can result in excellent activity and improved solubility. nih.gov In some cases, the 8-hydroxy derivative of the 2'-deoxyguanosine series showed comparable activity to the guanosine counterparts in inducing cell differentiation. nih.gov
| Ribose Modification | Observed Effect on Activity | Reference |
| Inversion of 2'-hydroxyl (arabinose analog) | Lessened immunostimulatory activity | nih.gov |
| Removal of 2'-hydroxyl (2'-deoxyguanosine analog) | Excellent activity and improved solubility | nih.gov |
| 8-OH derivative of 2'-deoxyguanosine | Comparable activity in inducing cell differentiation to guanosine analogs | nih.gov |
| Ketal formation at 2',3'-hydroxyls | Remarkably active, suggesting a hydrophobic binding region | nih.gov |
| 2'-O-Methyl (2'-OMe), 2'-Fluoro (2'-F), 2'-O-Methoxyethyl (2'-MOE) | Adopts an energetically favorable RNA-like C3'-endo sugar pucker, leading to stable A-type duplexes | nih.gov |
Stereochemical Considerations and Chiral Center Impact on Activity
The stereochemistry of 8-substituted guanosine analogs, particularly at the chiral centers of the ribose sugar, is a critical factor influencing their biological activity. The conformation of the glycosidic bond, which can be either syn or anti, is heavily influenced by the substituent at the 8-position. Bulky substituents at this position tend to favor the syn conformation. nih.govresearchgate.net
The preferred conformation has a direct impact on how the molecule interacts with its biological target. For instance, while the syn conformation may be favored in isolated nucleosides, the context of a DNA duplex can force an 8-modified guanosine into an anti conformation, albeit with an energetic penalty. researchgate.net
The stereochemistry of the ribose sugar itself is also paramount. In a study of reversed amide GPR88 agonists, it was found that the (S,R)-isomer was significantly more potent than the (R,R)-isomer, highlighting the importance of the specific stereochemical arrangement for activity. nih.gov Similarly, in a series of 7,8-disubstituted guanosines, the inversion of the 2'-hydroxyl to an arabinose configuration diminished activity. nih.gov
Computational Approaches to SAR Elucidation
Computational methods play an increasingly vital role in understanding the structure-activity relationships of 8-substituted guanosine analogs. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies provide valuable insights into the molecular interactions that govern biological activity.
Molecular modeling studies of dinucleoside monophosphates containing modified cytidine (B196190) residues have revealed that specific conformations, such as the purine rotating to a syn position, allow for favorable stacking interactions with aromatic substituents. nih.gov This provides a rational basis for the observed spectroscopic changes.
In the development of GPR84 antagonists, in silico docking combined with mutagenesis studies helped to propose a potential binding pose for a novel triazine antagonist. acs.orgresearchgate.net Similarly, for inhibitors of fibroblast growth factor receptors (FGFRs), molecular docking was used to understand the interactions between the compounds and the FGFR1 kinase. researchgate.net
QSAR studies have been employed to identify key physicochemical properties that correlate with biological activity. For example, in a series of imidazotetrazine prodrugs, a QSAR study identified a p-tolyl-substituted analog as being optimized for potency and independence from certain DNA repair mechanisms. nih.gov These computational approaches not only help to rationalize observed SAR data but also guide the design of new, more effective analogs.
Theoretical and Computational Investigations of 8 4 Methylphenyl Methyl Guanosine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer deep insights into the intrinsic properties of 8-[(4-Methylphenyl)methyl]guanosine. These methods are crucial for understanding its electronic behavior and reactivity. researchgate.netnih.gov
Electronic Structure Analysis (HOMO/LUMO Energies)
The electronic structure of a molecule is fundamentally characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comkg.ac.rsirjweb.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
For guanosine (B1672433) analogs, the HOMO is typically located on the guanine (B1146940) moiety, which is electron-rich, while the LUMO is distributed over the purine (B94841) ring system. The introduction of the 4-methylphenylmethyl group at the 8-position influences the electronic distribution and, consequently, the HOMO and LUMO energy levels. These calculations help predict the molecule's susceptibility to charge transfer interactions, which are vital in many biological processes. ripublication.comscience.gov
Table 1: Frontier Orbital Energies and Related Properties
| Property | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. |
| Energy Gap (ΔE) | The difference between ELUMO and EHOMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. mdpi.com |
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density within a molecule, arising from hyperconjugative interactions. ripublication.comnih.gov This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. uni-muenchen.dereadthedocs.io
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netuni-muenchen.de This is invaluable for predicting how the molecule will interact with other molecules, including biological targets like proteins and nucleic acids. researchgate.net
For this compound, the MEP map would typically show negative potential (colored red or yellow) around the electronegative oxygen and nitrogen atoms of the guanine ring and the ribose moiety. These regions are prone to electrophilic attack and are likely sites for hydrogen bond acceptance. jcsp.org.pkresearchgate.net Conversely, positive potential (colored blue) would be observed around the hydrogen atoms, particularly those of the amine and hydroxyl groups, indicating sites for nucleophilic attack and hydrogen bond donation. researchgate.net The 4-methylphenyl group would present a more complex potential surface, with regions of slight negative potential above and below the aromatic ring and positive potential around the hydrogen atoms. The MEP is a useful tool for understanding non-covalent interactions that are crucial for ligand-receptor binding. nih.gov
Fukui Function Analysis for Local Reactivity
Fukui functions are used in computational chemistry to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. scm.comresearchgate.net This analysis is based on how the electron density changes upon the addition or removal of an electron. scm.com
For this compound, Fukui function analysis can pinpoint specific atoms that are most susceptible to chemical reactions. The site for nucleophilic attack (where an electrophile would react) is identified by the function f+, which corresponds to the region where an added electron is most likely to reside. The site for electrophilic attack (where a nucleophile would react) is indicated by f-, representing the region from which an electron is most easily removed. scm.com This detailed reactivity information is complementary to the broader picture provided by MEP maps and is crucial for understanding potential metabolic transformations or the mechanism of action of the compound. nih.govuchile.cl
Theoretical Spectroscopic Properties and Vibrational Analysis
Computational methods can predict spectroscopic properties, such as vibrational frequencies (FT-IR and Raman spectra), which can then be compared with experimental data to confirm the molecular structure. ripublication.comresearchgate.net DFT calculations are commonly used to compute the harmonic vibrational frequencies of a molecule in its optimized geometry. acs.org
For this compound, theoretical vibrational analysis helps in the assignment of complex experimental spectra. researchgate.net Specific vibrational modes can be attributed to the stretching and bending of particular bonds or functional groups, such as the C=O and N-H stretches of the guanine ring, the C-N and C-C stretches of the purine and phenyl rings, and the vibrations of the ribose moiety. nih.gov The agreement between calculated and experimental spectra provides strong evidence for the predicted three-dimensional structure of the molecule. researchgate.net
Table 2: Key Theoretical Vibrational Frequencies
| Vibrational Mode | Typical Wavenumber Range (cm-1) | Description |
| N-H Stretch | 3300-3500 | Stretching vibration of the amine group. |
| C-H Stretch (Aromatic) | 3000-3100 | Stretching of C-H bonds in the phenyl and purine rings. |
| C=O Stretch | 1650-1750 | Stretching of the carbonyl group in the guanine ring. |
| C=N and C=C Stretch | 1450-1650 | Ring stretching vibrations of the guanine and phenyl rings. |
| C-O Stretch (Ribose) | 1000-1200 | Stretching of the C-O bonds within the ribose sugar. |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or a nucleic acid, to form a stable complex. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. ripublication.com
In the case of this compound, molecular docking simulations can be performed to explore its potential interactions with various biological targets, such as enzymes or receptors implicated in disease pathways. The simulations would predict the binding affinity (often expressed as a binding energy) and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-receptor complex. For example, docking studies could investigate its binding to protein kinases, a common target for guanosine analogs, or to viral polymerases. The results of these simulations can guide the design of new derivatives with improved potency and selectivity. nih.gov
Molecular Dynamics Simulations for Conformational Dynamics and Binding Energetics
Molecular dynamics (MD) simulations are a computational method used to simulate the physical movements of atoms and molecules. For a compound like this compound, MD simulations would be invaluable for understanding its dynamic behavior in a biological system.
Conformational Dynamics: Researchers could use MD simulations to explore the conformational landscape of this compound. This would involve analyzing the rotational freedom around its chemical bonds, particularly the linkage between the 4-methylphenylmethyl group and the guanosine scaffold. The simulations would reveal the most stable three-dimensional shapes (conformers) the molecule adopts in solution and the energy barriers between these states. This information is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to its target.
Binding Energetics: When the biological target of this compound is identified, MD simulations can be employed to model the binding process. By simulating the compound in the binding site of a protein, for instance, researchers can calculate the binding free energy. This value indicates the strength of the interaction and can be decomposed into contributions from different types of interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. This detailed energetic breakdown helps to understand the key molecular determinants of binding affinity.
A hypothetical data table from such a study might look like this:
| Simulation Parameter | Value |
| Simulation Time | 500 ns |
| Force Field | AMBER |
| Temperature | 300 K |
| Pressure | 1 atm |
| Binding Free Energy (ΔG) | -9.5 kcal/mol |
| - Van der Waals Contribution | -6.2 kcal/mol |
| - Electrostatic Contribution | -4.8 kcal/mol |
| - Polar Solvation Energy | 3.5 kcal/mol |
| - Nonpolar Solvation Energy | -2.0 kcal/mol |
This is a hypothetical table to illustrate the type of data generated from MD simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
For this compound, a QSAR study would typically involve a dataset of similar guanosine derivatives with known biological activities. Various molecular descriptors for each compound would be calculated, quantifying their physicochemical properties (e.g., size, shape, hydrophobicity, electronic properties). Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that correlates these descriptors with the observed activity.
The resulting QSAR model could then be used to:
Predict the biological activity of new, unsynthesized derivatives of this compound.
Identify which molecular properties are most important for the desired biological effect, guiding the design of more potent and selective compounds.
A typical QSAR equation might be represented as:
Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...
Where 'c' represents the coefficients determined from the statistical analysis.
Protein-Ligand Interaction Fingerprints Analysis
Protein-ligand interaction fingerprints are a way to encode the complex three-dimensional interactions between a ligand, such as this compound, and its protein target into a simple one-dimensional bitstring. Each bit in the fingerprint corresponds to a specific type of interaction with a particular amino acid residue in the binding site.
This analysis is typically performed on the results of molecular docking or molecular dynamics simulations. By generating an interaction fingerprint, researchers can:
Quickly compare the binding modes of different ligands.
Identify key interactions that are consistently present in active compounds.
Screen large virtual libraries of compounds to find those that are predicted to have a similar interaction profile to a known active molecule.
An example of a simplified interaction fingerprint for this compound binding to a hypothetical protein kinase could be visualized in a table:
| Amino Acid Residue | Interaction Type | Present (1) / Absent (0) |
| Lysine 72 | Hydrogen Bond (Donor) | 1 |
| Aspartic Acid 184 | Hydrogen Bond (Acceptor) | 1 |
| Leucine 132 | Hydrophobic | 1 |
| Phenylalanine 80 | Pi-Pi Stacking | 1 |
| Valine 57 | Van der Waals | 1 |
This is a hypothetical table to illustrate the concept of a protein-ligand interaction fingerprint.
Preclinical Pharmacological Applications and Research Directions
Antitumor and Antiproliferative Activity in in vitro Models
The potential of guanosine (B1672433) and its derivatives, including 8-[(4-Methylphenyl)methyl]guanosine, as anticancer agents has been a significant area of research. Studies have shown that purine (B94841) nucleoside analogs can exhibit broad antitumor activity, primarily by interfering with DNA synthesis and inducing apoptosis, the process of programmed cell death. medchemexpress.com
Research on various cancer cell lines has demonstrated the antiproliferative effects of guanosine-related compounds. For instance, guanosine and its derivatives have been shown to induce apoptosis and inhibit the proliferation of HuT-78 T-lymphoma cells. nih.gov These effects were found to be dependent on the uptake of the compounds into the cells via nucleoside transporters. nih.gov Similarly, other studies have highlighted the antiproliferative effects of heterocyclic derivatives in various human cancer cell lines, including those of the breast, colon, and liver. nih.govresearchgate.net The activity of these compounds is often linked to their ability to cause cell cycle arrest, preventing cancer cells from dividing and multiplying. researchgate.net
The antitumor activity of related compounds has also been observed in melanoma and glioma cell lines, where guanine-based purines have demonstrated a powerful antiproliferative effect. frontiersin.org Some novel anticancer heterocyclic derivatives have shown excellent antitumor activity against multiple cancer cell lines. researchgate.net The effectiveness of these compounds can be influenced by factors such as the presence of specific enzymes like O6-methylguanine-DNA-methyltransferase (MGMT), which can repair DNA damage caused by certain anticancer drugs. nih.gov
Table 1: Selected In Vitro Antiproliferative and Antitumor Studies of Guanosine Analogs and Related Compounds
Antiviral Efficacy against DNA and RNA Viruses
The search for effective antiviral agents has led to the investigation of various nucleoside analogs, including derivatives of guanosine. These compounds can interfere with the replication of both DNA and RNA viruses by acting as inhibitors of viral polymerases, the enzymes responsible for synthesizing viral genetic material. mdpi.com
Several guanosine analogs have demonstrated pronounced activity against viruses such as Herpes Simplex Virus-1 (HSV-1). ut.ac.ir The mechanism of action often involves the compound being phosphorylated within the host cell to its active triphosphate form, which then competes with natural nucleosides for incorporation into the growing viral DNA or RNA chain. This incorporation can lead to chain termination, halting viral replication. uomustansiriyah.edu.iq
The development of broad-spectrum antiviral agents is a key goal of this research. ki.se Some N-heterocyclic molecules have shown the ability to affect the viral life cycle at multiple stages, from entry into the host cell to the replication of the viral genome. mdpi.com For instance, certain imidazole (B134444) derivatives have exhibited comprehensive antiviral efficiency against both RNA and DNA viruses. mdpi.com The ongoing discovery of novel compounds with broad-spectrum activity remains a focus of antiviral research. ki.se
Table 2: Antiviral Activity of Guanosine Analogs and Related N-Heterocycles
Immunomodulatory Properties and Mechanisms
The innate immune system provides the first line of defense against pathogens, and its manipulation by infectious agents is a key aspect of pathogenesis. nih.gov Certain compounds, including synthetic dipeptides and other small molecules, have been shown to possess immunomodulatory properties, meaning they can alter the activity of the immune system. drugbank.comdrugbank.com
The innate immune response is initiated when host cells recognize pathogen-associated molecular patterns (PAMPs) through pattern recognition receptors (PRRs). nih.govmdpi.com This recognition triggers signaling cascades that lead to the production of inflammatory cytokines and interferons, which are crucial for orchestrating an effective immune response. mdpi.com
Some compounds can stimulate the immune system, leading to an enhanced response against pathogens or cancer cells. drugbank.comdrugbank.com For instance, some fusion proteins are designed to have both targeting and immunomodulatory functions. google.com The study of how different molecules interact with and modulate the components of the innate immune system is an active area of research, with the potential to develop new therapies for a variety of diseases. mdpi.com
Potential in Antimicrobial Research (e.g., Antibacterial, Antifungal)
In addition to their antiviral and antitumor potential, guanosine derivatives and other heterocyclic compounds are being explored for their antimicrobial properties. The rise of antibiotic resistance has created an urgent need for new antibacterial and antifungal agents. nih.govmdpi.comjapsonline.com
Studies have shown that various synthetic compounds, including 1,2,4-triazole (B32235) derivatives, exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com The effectiveness of these compounds can be dependent on their specific chemical structure. mdpi.com Similarly, certain alkaloids and their derivatives have demonstrated significant antibacterial and antifungal activity. nih.gov
In the realm of antifungal research, compounds are being developed to combat a range of pathogenic fungi. mdpi.comwho.int The mechanisms of action for these agents can vary, with some targeting the fungal cell membrane. nih.gov The exploration of natural products from marine organisms has also yielded compounds with promising antifungal properties. mdpi.com
Table 3: Antimicrobial Activity of Various Compound Classes
Neurobiological Research and Neuroprotective Potential
Guanosine and its derivatives have emerged as molecules with significant potential in the field of neurobiology, particularly for their neuroprotective effects. nih.gov Research has shown that these compounds can offer protection in various models of neurological damage and disease.
Studies have demonstrated the neuroprotective potential of compounds like methyl eugenol (B1671780) and methyl gallate in models of neurodegenerative diseases such as Alzheimer's. xiahepublishing.comnih.gov These compounds can exert their effects through various mechanisms, including antioxidant activity, inhibition of acetylcholinesterase, and attenuation of beta-amyloid-induced toxicity. nih.gov The ability to reduce oxidative stress and inflammation is a key aspect of their neuroprotective action. xiahepublishing.com
Furthermore, research into small-molecule inhibitors of certain enzymes, such as FTO, has shown promise in supporting the survival of dopamine (B1211576) neurons, which are critical in Parkinson's disease. biorxiv.org These findings suggest that modulating specific cellular pathways with targeted compounds could be a viable therapeutic strategy for neurodegenerative disorders. nih.govbiorxiv.org
Future Perspectives and Emerging Research Avenues for 8 4 Methylphenyl Methyl Guanosine Analogs
Development of Next-Generation Guanosine (B1672433) Analogues with Tuned Specificity
The synthesis of novel guanosine analogs with tailored specificity is a burgeoning field of research. By strategically modifying the guanosine scaffold, scientists aim to create compounds with enhanced affinity and selectivity for specific biological targets.
One promising approach involves the modification of the C8 position of the guanine (B1146940) ring. This position is particularly amenable to chemical alteration, and substitutions at this site can significantly impact the molecule's conformational preferences, favoring the syn conformation around the glycosidic bond. nih.gov This conformational restriction can, in turn, influence interactions with target proteins. The Suzuki-Miyaura cross-coupling reaction has emerged as a versatile method for introducing a variety of substituents at the C8 position of guanosine, including aryl and alkyl groups. acs.orgsemanticscholar.org This technique allows for the systematic exploration of the structure-activity relationship, enabling the fine-tuning of the analog's properties.
Furthermore, modifications to the ribose sugar moiety and the phosphate (B84403) backbone can also contribute to improved specificity. For instance, the introduction of modifications at the 2'- or 3'-positions of the sugar can enhance nuclease resistance and modulate binding affinity. thermofisher.com The development of next-generation guanosine analogs will likely involve a multi-pronged approach, combining modifications at various positions to achieve the desired pharmacological profile.
Table 1: Examples of C8-Substituted Guanosine Analogs and Their Synthesis Method
| Analog | C8-Substituent | Synthesis Method | Key Finding | Reference |
| 8-Aryl Guanosine Analogs | Phenyl, Pyridine, Thiophene, Furan | Suzuki-Miyaura Cross-Coupling | Exhibit environmentally sensitive fluorescence. | researchgate.net |
| 8-Alkyl Guanosine Analogs | Methyl, Cyclopropyl | Suzuki-Miyaura Cross-Coupling | Smaller alkyl groups are better tolerated for translation when part of an mRNA cap. | acs.org |
| 8-Bromo-guanosine | Bromo | Direct Bromination | Can serve as a precursor for further modifications via cross-coupling reactions. | acs.org |
Exploration of Novel Molecular Targets within Purinergic Signaling and Beyond
Guanosine and its analogs are known to interact with various components of the purinergic signaling pathway, a complex network that regulates a wide range of physiological processes. frontiersin.orgnih.gov While much of the initial research focused on the well-established adenosine (B11128) (P1) and nucleotide (P2) receptors, emerging evidence suggests that guanosine-based compounds may have additional, as-yet-unidentified molecular targets. nih.govaginganddisease.org
The purinergic system encompasses a diverse family of receptors, including P1 receptors (A1, A2A, A2B, A3), P2X ion channels (P2X1-7), and P2Y G protein-coupled receptors (P2Y1,2,4,6,11-14). frontiersin.orgnih.gov The development of selective agonists and antagonists for these receptors is a major focus of drug discovery efforts for conditions such as pain, inflammation, and neurodegenerative diseases. frontiersin.org Guanosine analogs, including 8-[(4-Methylphenyl)methyl]guanosine, represent a valuable chemical scaffold for the design of novel ligands targeting these receptors.
Beyond the canonical purinergic receptors, other potential targets for guanosine analogs are being explored. These include enzymes involved in purine (B94841) metabolism, such as purine nucleoside phosphorylase (PNP). nih.gov Inhibitors of PNP have shown therapeutic potential in T-cell malignancies. nih.gov Furthermore, guanine-rich nucleic acid sequences can form four-stranded structures known as G-quadruplexes, which are implicated in the regulation of gene expression and are considered potential anticancer targets. nih.gov The ability of guanosine analogs to interact with and stabilize G-quadruplexes is an active area of investigation. The search for novel molecular targets for these compounds is expanding, with potential applications in antiviral and anticancer therapies. ontosight.airesearchgate.netresearchgate.net
Integration with Advanced Biochemical Probing Techniques
The unique properties of modified guanosine analogs make them valuable tools for studying biological systems. The incorporation of reporter groups, such as fluorescent tags or photo-reactive moieties, allows for the visualization and identification of molecular interactions.
Fluorescently labeled guanosine analogs can be used to probe the binding of these molecules to their protein targets. For example, derivatives with environmentally sensitive fluorophores, whose emission properties change upon binding, can provide real-time information on ligand-protein interactions. researchgate.net Aromatic substituents at the C8-position of guanosine can create a "push-pull" system that results in environment-sensitive fluorescence, which can be harnessed to study interactions with cap-binding proteins. semanticscholar.org
Photoaffinity labeling is another powerful technique that can be employed to identify the binding partners of guanosine analogs. nih.govwordpress.com This method involves the use of a photoreactive analog that, upon exposure to light, forms a covalent bond with its target protein. nih.gov Subsequent analysis can then identify the labeled protein, providing direct evidence of a molecular interaction. The development of guanosine analogs suitable for these advanced biochemical probing techniques will be instrumental in elucidating their mechanisms of action and discovering new biological roles.
Role in Supramolecular Chemistry and Molecular Biomaterials (e.g., Hydrogelation)
The self-assembly of molecules into well-defined, non-covalently linked structures is the cornerstone of supramolecular chemistry. bbau.ac.inbeilstein-journals.org Guanosine and its derivatives have a remarkable ability to self-assemble into higher-order structures, most notably the G-quartet. nih.gov A G-quartet is a planar arrangement of four guanine bases held together by a network of hydrogen bonds. nih.gov These quartets can then stack on top of one another to form G-quadruplexes or extended G-ribbons.
The introduction of substituents at the C8 position of guanosine, such as the 4-methylphenylmethyl group, can significantly influence the self-assembly process. researchgate.net These modifications can promote the syn conformation, which favors the formation of G-quartets and can lead to the formation of hydrogels. nih.gov Hydrogels are three-dimensional networks of polymer chains that can absorb large amounts of water, and guanosine-based hydrogels have potential applications in drug delivery and tissue engineering. acs.org The redox-responsive nature of some guanosine-based hydrogels, where the gel can be formed and disassembled through oxidation and reduction, adds another layer of functionality.
The study of how modifications to the guanosine scaffold affect its self-assembly properties is an active area of research. By understanding the principles governing this process, scientists can design new guanosine-based biomaterials with tailored properties for a variety of applications. nih.gov
Table 2: Influence of C8-Substituents on Guanosine Hydrogelation
| C8-Substituted Guanosine Analog | Effect on Hydrogelation | Underlying Mechanism | Reference |
| 8-Bromoguanosine (B14676) | Can form a stable binary hydrogel with guanosine. | Hinders the crystallization of individual components, promoting gel stability. | acs.org |
| 8-Thioguanosine Disulfide | Forms redox-responsive hydrogels at low concentrations. | The large C8-substituent ensures a syn conformation, and the disulfide bond allows for redox-responsive assembly/disassembly. | |
| 8-Aryl Guanosine Analogs | Can form nanogels. | The C8-aryl group favors the syn conformation, promoting G-quartet assembly. |
Application in mRNA Cap Analog Research
The 5' cap is a critical feature of eukaryotic messenger RNA (mRNA) that plays a vital role in mRNA stability, nuclear export, and translation initiation. jenabioscience.comdanaher.com The cap consists of a 7-methylguanosine (B147621) (m7G) nucleotide linked to the first transcribed nucleotide via a 5'-5' triphosphate bridge. mdpi.com The development of synthetic cap analogs is of great interest for the production of therapeutic mRNAs with enhanced stability and translational efficiency. nih.gov
Modifications to the guanosine moiety within the cap analog can have a profound impact on its performance. The introduction of substituents at the C8 position of the guanosine has been explored as a means to improve the properties of mRNA. acs.org While some modifications can enhance certain characteristics, they can also interfere with the binding of the cap to essential proteins like the eukaryotic translation initiation factor 4E (eIF4E). semanticscholar.org For example, while bulky substituents at the C8 position of the guanosine (the second base in the cap analog) have a minimal effect on eIF4E binding, even a small methyl group at the C8 position of the m7G can significantly decrease affinity. semanticscholar.org
Future research in this area will focus on the rational design of novel cap analogs with optimized properties. This will involve a careful balance of modifications to enhance translational efficiency and stability without compromising the essential interactions with the cellular machinery. The use of 8-substituted guanosine analogs, including those with a 4-methylphenylmethyl group, will continue to be an important strategy in the development of next-generation mRNA therapeutics. nih.gov
Q & A
Basic Research Questions
Q. What established synthetic routes exist for 8-[(4-Methylphenyl)methyl]guanosine, and how are intermediates purified?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or enzymatic modification. For example, 8-substituted guanosine derivatives are often prepared by alkylation of guanosine using a benzyl halide under basic conditions (e.g., NaH in DMF). Intermediate purification typically involves charcoal/Celite filtration to remove salts, followed by crystallization from water or ethanol . Chromatography (e.g., Dowex ion-exchange columns) is critical for removing trace impurities like unreacted guanosine .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR is essential to confirm substitution at the C8 position. Distinct shifts in aromatic protons (e.g., ~8.0 ppm for H8 in guanosine vs. downfield shifts upon alkylation) validate structural integrity .
- Chromatography : Silica gel TLC (solvent system: n-butanol/acetic acid/water) or HPLC with UV detection (λ = 254 nm) ensures purity. Rf values differ significantly from parent guanosine (e.g., 0.48 vs. 0.32 in system A) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] for CHNO = 374.15 g/mol) .
Q. How can researchers quantify this compound in biological matrices?
- Methodological Answer : Reverse-phase HPLC coupled with UV or fluorescence detection is standard. For complex samples (e.g., cell lysates), LC-MS/MS using transitions like m/z 374 → 152 (guanine fragment) improves specificity. Calibration curves should span 0.1–100 µM, with LOD < 0.05 µM .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound be resolved?
- Methodological Answer : Discrepancies in activity (e.g., enzyme inhibition vs. activation) may arise from differences in substitution patterns or stereochemistry. Researchers should:
- Compare synthetic batches using H NMR to confirm regioselectivity (e.g., C8 vs. N7 alkylation) .
- Validate biological assays with positive controls (e.g., unmodified guanosine) and replicate studies across multiple cell lines .
Q. What strategies optimize reaction yields for this compound derivatives under varying conditions?
- Methodological Answer : Reaction parameters (temperature, solvent, catalyst) significantly impact yields. For example:
- Solvent : DMF enhances solubility of guanosine but may require post-reaction dialysis.
- Catalyst : LiAlH4 in anhydrous THF improves benzylation efficiency but demands inert atmospheres .
- A fractional factorial design (e.g., 2 matrix) can identify optimal conditions while minimizing side products .
Q. How does this compound interact with nucleotide-processing enzymes compared to native guanosine?
- Methodological Answer : Enzymatic assays (e.g., 5'-nucleotidase or kinase activity) reveal steric hindrance from the 4-methylbenzyl group. Protocol:
- Incubate the compound with purified enzymes (e.g., 0.1–10 µM) and measure phosphate release (Malachite Green assay) or ATP consumption (luciferase-based detection) .
- Kinetic parameters (K, V) should be compared to guanosine to quantify inhibition/activation .
Q. What stability challenges arise for this compound in aqueous vs. non-polar solvents?
- Methodological Answer : The compound is prone to hydrolysis in aqueous buffers (pH > 7.0). Stability studies should:
- Use LC-MS to monitor degradation products (e.g., free guanosine) over 24–72 hours.
- Store lyophilized samples at -80°C under argon to prevent oxidation of the benzyl group .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported spectral data for 8-substituted guanosine derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
